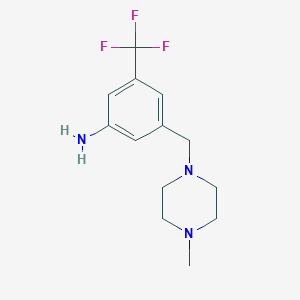

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

Descripción

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃N₃ It is characterized by the presence of a trifluoromethyl group and a piperazine ring, which contribute to its unique chemical properties

Propiedades

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBVNOUCRJYHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631061 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853296-94-3 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Synthetic Route and Reaction Conditions

Step 1: Bromination of 1-Methyl-4-nitro-2-(trifluoromethyl)benzene

- Starting Material: 1-methyl-4-nitro-2-(trifluoromethyl)benzene

- Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), azobisisobutyronitrile (AIBN) as radical initiator

- Solvent: Acetonitrile

- Conditions: Stirring at 25–30°C for 10 minutes, followed by cooling to 10–15°C

- Outcome: Formation of brominated intermediate suitable for nucleophilic substitution

Step 2: Coupling with 1-Methylpiperazine

- Reagents: 1-methylpiperazine

- Conditions: Reaction with brominated aromatic compound in acetonitrile, followed by treatment with ethyl acetate hydrochloride

- Product: 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride dihydrate

- Isolation: Filtration and washing with methyl tert-butyl ether and tetrahydrofuran

- Yield: Approximately 48 g with melting point 214.1–215.5°C

Step 3: Reduction of Nitro Group to Aniline

Two main reduction methods are reported:

Method A: Iron-Ammonium Chloride Reduction

- Reagents: Iron powder, ammonium chloride

- Solvent: Methanol and water mixture

- Conditions: Heating under reflux at 90°C for 5–6 hours

- Workup: Distillation to remove water, extraction, and crystallization to isolate the aniline product

- Yield: Approximately 56% with purity >98% (HPLC)

Method B: Palladium-Catalyzed Hydrogenation

- Reagents: 10% palladium on carbon catalyst

- Solvent: Methanol

- Conditions: Hydrogen atmosphere at 0.5 MPa, 50°C for 6 hours

- Workup: Filtration, concentration, salt formation with diisopropyl ether and acid, recrystallization

- Yield: Around 58%, high purity

Summary Table of Key Reaction Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Bromination | DBDMH, AIBN | Acetonitrile | 25–30 (then 10–15) | N/A | N/A | Radical bromination of nitroaromatic |

| 2 | Nucleophilic substitution | 1-Methylpiperazine, ethyl acetate hydrochloride | Acetonitrile | RT | ~48 g | N/A | Formation of piperazinyl benzyl salt |

| 3A | Reduction (Iron/Ammonium chloride) | Fe, NH4Cl, MeOH/H2O | Methanol/Water | 90 | 56 | >98% | Industrially preferred for scale-up |

| 3B | Reduction (Pd-catalyzed hydrogenation) | Pd/C, H2 | Methanol | 50 | 58 | >98% | Cleaner, but requires H2 handling |

Research Findings and Industrial Relevance

- The iron-ammonium chloride reduction method is favored in industrial settings due to cost-effectiveness and simplicity, despite longer reaction times.

- Palladium-catalyzed hydrogenation offers cleaner reaction profiles and higher selectivity but requires specialized equipment and hydrogen gas handling.

- The bromination step using DBDMH and AIBN provides a controlled radical bromination, minimizing side reactions and improving yield.

- The nucleophilic substitution with 1-methylpiperazine is straightforward and produces a stable dihydrochloride salt intermediate, facilitating purification.

- The final aniline product is a key intermediate for the synthesis of Ponatinib hydrochloride, underscoring the pharmaceutical importance of this preparation method.

Análisis De Reacciones Químicas

Reduction Reactions

Reduction of nitro intermediates is a critical step in synthesizing this compound. Key methods include:

Catalytic Hydrogenation

-

Mechanism : Palladium catalyzes hydrogenolysis of the nitro group to an amine. The trifluoromethyl group remains inert under these conditions.

Iron-Mediated Reduction

-

Mechanism : Acetic acid protonates the nitro group, facilitating electron transfer from Fe(0) to reduce -NO₂ to -NH₂.

Electrophilic Substitution Reactions

The electron-rich aniline ring undergoes electrophilic substitution at the para position relative to the amine group:

Bromination

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| DBDMH (1,3-dibromo-5,5-dimethylhydantoin), AIBN, CCl₄, reflux | 1-methyl-4-nitro-2-(trifluoromethyl)benzene | Brominated intermediate | Not reported |

-

Application : Bromination precedes coupling with 1-methylpiperazine to form intermediates for downstream reductions.

Nucleophilic Coupling Reactions

The piperazine moiety participates in nucleophilic displacement reactions:

Alkylation of Piperazine

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| 1-methylpiperazine, K₂CO₃, DMF, 80°C | Brominated aromatic intermediate | 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | 72% |

-

Mechanism : SN2 displacement of bromide by the piperazine nitrogen.

Oxidation Reactions

While direct oxidation of the final compound is not explicitly documented, analogous structures suggest potential reactivity:

Amine Oxidation

-

Reagents : mCPBA (meta-chloroperbenzoic acid) or H₂O₂.

-

Expected Product : N-oxide derivatives of the piperazine ring.

-

Significance : N-oxides may enhance solubility or modify biological activity.

Acylation of the Aniline Group

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| Acetyl chloride, pyridine, RT | N-acetyl derivative | Stabilization of the amine group during synthesis |

Cross-Coupling Reactions

Though not directly reported for this compound, structurally similar anilines undergo:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acid, Pd(PPh₃)₄, base.

-

Potential Product : Biaryl derivatives for pharmaceutical applications.

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C13H18F3N3

- Molecular Weight : 273.3 g/mol

- IUPAC Name : 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

- Purity : Commonly available with purities ranging from 95% to 97% .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits promising anti-inflammatory effects. A study showed that it dose-dependently inhibited lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, indicating its potential as an anti-inflammatory agent. The results suggested that the compound could be effective in treating conditions characterized by inflammation, such as rheumatoid arthritis or other inflammatory diseases .

Kinase Inhibition

The compound has been explored as a selective inhibitor for receptor tyrosine kinases DDR1 and DDR2. In vitro assays revealed that derivatives of this compound could inhibit the phosphorylation of these kinases, which play critical roles in various cellular processes, including inflammation and cancer progression. The selectivity of these inhibitors was evaluated against a panel of other kinases, showing minimal off-target effects, which is crucial for developing targeted therapies .

Synthesis of Novel Compounds

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline serves as a versatile building block in synthetic organic chemistry. It has been used to synthesize various derivatives through palladium-catalyzed coupling reactions, expanding the library of potential therapeutic agents. For instance, its application in the synthesis of more complex compounds has been documented, showcasing its utility in drug design .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on IL-6 Inhibition | Anti-inflammatory effects | Demonstrated significant inhibition of IL-6 release in macrophages, indicating potential therapeutic use in inflammatory diseases. |

| Kinase Inhibition Research | Selective inhibition of DDR1 and DDR2 | Showed high selectivity and potency against target kinases with minimal off-target activity; promising for cancer therapy development. |

| Synthetic Applications | Organic synthesis | Utilized as a key intermediate for synthesizing novel compounds with potential pharmacological activity. |

Mecanismo De Acción

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A closely related compound with similar structural features.

1-(4-Methylpiperazin-1-yl)-3-(3-trifluoromethylphenyl)urea: Another compound with a trifluoromethyl group and piperazine ring.

Uniqueness

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline, with CAS number 853296-94-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

- Molecular Formula : C₁₃H₁₈F₃N₃

- Molecular Weight : 273.30 g/mol

- Structure : The compound features a trifluoromethyl group and a piperazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline. It has shown activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid production |

| Escherichia coli | 31.108 - 124.432 μg/mL | Bactericidal action |

These findings indicate that the compound exhibits selective antibacterial activity with a bactericidal mechanism primarily targeting protein synthesis pathways and nucleic acid production in bacterial cells .

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

Case Study: EGFR Inhibition

In a study focusing on anilino derivatives, 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline was found to inhibit EGFR tyrosine kinase activity significantly. This inhibition is crucial for preventing tumor cell proliferation and survival.

Table 2: EGFR Inhibition Data

| Compound | IC50 (μM) | Effect on Cell Proliferation |

|---|---|---|

| 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline | 0.048 | Significant reduction |

| Control (Untreated Cells) | N/A | Baseline proliferation |

The results suggest that this compound could be a promising candidate for further development in cancer therapeutics due to its potent inhibitory effects on EGFR .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the piperazine ring and trifluoromethyl group can enhance its efficacy and selectivity.

Key Findings in SAR Studies:

- Piperazine Modifications : Altering substituents on the piperazine ring can improve solubility and bioavailability.

- Trifluoromethyl Group : This moiety contributes to increased lipophilicity, which may enhance membrane permeability and biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to avoid side reactions. For example, coupling the 4-methylpiperazine moiety to the trifluoromethylaniline backbone may involve reductive amination or nucleophilic substitution. Use HPLC or LC-MS to monitor intermediates and final product purity. Impurities like unreacted 5-(trifluoromethyl)aniline derivatives or residual solvents (e.g., acetonitrile) must be quantified using pharmacopeial standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- H/C NMR : Verify methylpiperazine integration and trifluoromethyl group resonance.

- FT-IR : Confirm C-F stretching (1100–1250 cm) and NH vibrations.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHFN). Cross-reference with impurity profiles from pharmacopeial standards (e.g., EP Imp. A/B/C) to detect structural analogs .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound’s primary amine group is prone to oxidation and hygroscopic degradation. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Degradation products may include nitro derivatives or acetylated impurities .

Q. What structural analogs of this compound are reported, and how do they differ in reactivity?

- Methodological Answer : Analogs like 3-(Piperazin-1-yl)aniline (no methyl group) or 4-methyl-3-(trifluoromethyl)aniline (no piperazine) exhibit altered solubility and binding affinity. For example, methylation at the piperazine nitrogen enhances lipophilicity, impacting pharmacokinetics in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent choice). Standardize protocols using buffer systems (e.g., ammonium acetate, pH 6.5) to minimize variability. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests to evaluate persistence. Use LC-MS/MS to quantify abiotic degradation products (e.g., fluorinated aromatic amines) in water/soil matrices. Long-term ecotoxicity studies should assess bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How does the methylpiperazine moiety influence pharmacological activity in target validation studies?

- Methodological Answer : The methylpiperazine group enhances solubility and modulates receptor interactions. Compare activity of the parent compound with analogs lacking the methyl group using in vitro binding assays (e.g., radioligand displacement). Molecular docking studies can predict steric/electronic effects on target binding pockets .

Q. What advanced analytical methods are recommended for impurity profiling in regulatory submissions?

- Methodological Answer : Employ orthogonal methods:

- UPLC-PDA : Resolve isomeric impurities (e.g., positional isomers of methylpiperazine).

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps).

- Chiral HPLC : Detect enantiomeric impurities if asymmetric synthesis is used. Reference EP/ICH guidelines for validation parameters (LOD, LOQ, linearity) .

Q. How can researchers design experiments to address contradictory data on metabolic pathways?

- Methodological Answer : Use isotope-labeled analogs (e.g., C-methylpiperazine) in microsomal stability assays (human/rat liver microsomes). Compare metabolite profiles via HRMS and correlate with CYP450 inhibition data. In vivo PET imaging with F-labeled derivatives can validate distribution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.